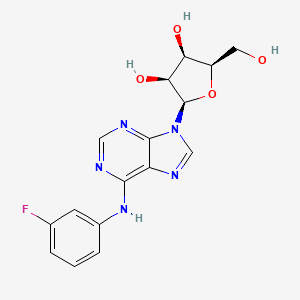

N6-(3-fluorobenzyl)adenosine

説明

Contextualization within the Landscape of Adenosine (B11128) Receptor Ligand Chemistry

Adenosine is a ubiquitous purine (B94841) nucleoside that modulates a wide array of physiological functions by interacting with four distinct G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. researchgate.netmdpi.commdpi.com These receptors have unique tissue distribution and pharmacological profiles. mdpi.com The A1 and A3 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, while the A2A and A2B receptors typically couple to Gs proteins, stimulating adenylyl cyclase activity. mdpi.com The A3 receptor, in particular, is a key target in medicinal chemistry as it is often overexpressed in inflammatory and cancer cells. unife.it

The development of ligands with high affinity and selectivity for these receptor subtypes is a cornerstone of adenosine research. N6-(3-fluorobenzyl)adenosine fits into this landscape as a selective ligand, primarily investigated for its activity at the A3 adenosine receptor (A3AR). nih.gov The chemistry of adenosine receptor ligands involves systematic structural modifications to the parent adenosine molecule at several key positions: the N6- and C2-positions of the purine ring, and the 5'-position of the ribose sugar. unife.it The N6-position has proven to be particularly amenable to substitution, with the introduction of various alkyl and arylalkyl groups significantly influencing receptor affinity and selectivity. acs.org The unbranched N6-benzyl group is considered well-suited for A3AR selectivity. acs.org N6-(3-fluorobenzyl)adenosine is a clear example of this principle, where the benzyl (B1604629) substituent at the N6-position directs its interaction towards specific adenosine receptor subtypes.

Historical Trajectory and Evolution of N6-Substituted Adenosine Analogues

The exploration of N6-substituted adenosine analogues has a rich history rooted in the desire to create compounds with specific pharmacological profiles. Early research in the 1980s demonstrated that short-chain N6-substituted analogues, such as N6-allyl- and N6-isopropyladenosine, possessed biological activity, including antitumor properties in animal models. nih.gov These initial findings spurred further investigation into how modifications at the N6-position could modulate the interaction with adenosine receptors.

A significant leap forward came with the discovery that introducing larger, more complex groups, such as substituted benzyl moieties, could dramatically increase both potency and selectivity for specific receptor subtypes. google.com This led to the development of prototypical A3AR agonists like N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA). unife.itgoogle.com The development of IB-MECA, which is about 50-fold selective for the A3 receptor, was a landmark achievement that combined modifications at both the N6- and 5'-positions. google.com

Further refinements involved substitutions at the C2-position of the purine ring. The addition of a small group, like a chloro-substituent, to IB-MECA led to the creation of 2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA), a compound with even greater potency and selectivity for the A3AR. unife.itgoogle.com This evolutionary process, characterized by the systematic and combined modification of the adenosine structure, has produced a vast library of analogues. N6-(3-fluorobenzyl)adenosine is a product of this trajectory, representing the continued effort to fine-tune the pharmacological properties of adenosine derivatives by exploring different substitution patterns on the N6-benzyl ring. mdpi.comnih.gov

Rationale for Fluorobenzyl Moiety Incorporation in Adenosine Derivatives

The incorporation of a fluorobenzyl moiety, specifically at the 3-position (meta-position) of the benzyl ring, is a deliberate strategy in medicinal chemistry to modulate a compound's biological activity. In the context of adenosine derivatives, halogen substitution on the N6-benzyl group is a well-established method for enhancing potency and selectivity at adenosine receptors, particularly the A3 subtype. acs.orgnih.gov

The rationale for using fluorine includes several key physicochemical considerations:

Size and Electronegativity: Fluorine is the smallest of the halogens and is highly electronegative. It can act as a bioisostere for a hydrogen atom, meaning it can replace hydrogen without a significant increase in steric bulk, yet its electronic properties are vastly different.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at strategic positions can block metabolic pathways, thereby increasing the compound's metabolic stability and bioavailability.

Modulation of Lipophilicity: Fluorination can alter the lipophilicity of a molecule, which in turn affects its ability to cross cell membranes and interact with the hydrophobic pockets of a receptor's binding site.

Conformational Effects: The electronic properties of the fluorine atom can influence the conformation of the benzyl ring, potentially locking it into a geometry that is more favorable for binding to the target receptor.

Studies comparing different halogen substitutions on the N6-benzyl ring of adenosine-5′-N-ethyluronamides showed a potency order of I ~ Br > Cl > F at A1 and A2a receptors, indicating that the nature of the halogen is critical. nih.gov For N6-benzyladenosine analogues, a chloro substituent's effect on efficacy at the A3AR depends on its position on the benzyl ring. nih.gov The specific placement of fluorine at the 3-position in N6-(3-fluorobenzyl)adenosine is a result of structure-activity relationship (SAR) studies aimed at optimizing the interaction with the receptor binding pocket to achieve a desired pharmacological profile. mdpi.comnih.gov

Overview of Major Research Domains for N6-(3-fluorobenzyl)adenosine

N6-(3-fluorobenzyl)adenosine has been utilized as a research compound across several scientific domains, primarily due to its biological activities and its utility as a selective adenosine receptor ligand.

Antiviral Research: The compound has demonstrated notable antiviral activity. mdpi.comresearchgate.net Specifically, research has highlighted its efficacy against human enterovirus 71 (EV-A71). researchgate.net The introduction of the fluorine atom was found to significantly increase the antiviral activity and selectivity compared to the non-fluorinated parent compound, N6-benzyladenosine. mdpi.com

Anti-inflammatory Studies: Given that the A3 adenosine receptor is highly expressed on inflammatory cells and its activation is often associated with anti-inflammatory effects, N6-(3-fluorobenzyl)adenosine is relevant to inflammation research. mdpi.comnih.govnih.gov A3AR agonists have been shown to attenuate inflammatory processes in various preclinical models, such as colitis, by reducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.com

Cardioprotection Research: Activation of the A3AR is a recognized mechanism for protecting the heart from ischemia-reperfusion injury. nih.govphysiology.orgnih.govnih.gov Selective A3AR agonists have been shown to reduce myocardial infarct size and attenuate myocardial stunning in animal models. physiology.orgnih.gov While much of this work has focused on iodinated analogues like IB-MECA, the broader class of N6-benzyladenosines, including fluorinated derivatives, are part of the ongoing investigation into cardioprotective agents. nih.gov

Antiparasitic and Anticancer Research: The compound has been synthesized and evaluated as a potential agent against Toxoplasma gondii. nih.gov Furthermore, N6-benzyladenosine derivatives have been studied for their in vitro antitumor activity, and N6-(3-fluorobenzyl)adenosine has been used as a ligand in the synthesis of metal complexes tested for anticancer properties. mdpi.com

The following table presents a summary of research findings for N6-(3-fluorobenzyl)adenosine and related compounds.

| Compound | Research Area | Key Finding / Data | Source |

|---|---|---|---|

| N6-(3-fluorobenzyl)adenosine | Antiviral (Enterovirus 71) | Exhibited pronounced antiviral activity. Fluorination increased potency compared to the parent compound. | mdpi.comresearchgate.net |

| N6-(3-fluorobenzyl)adenosine | Antiparasitic (Toxoplasma gondii) | Synthesized and evaluated as a potential anti-toxoplasma agent. | nih.gov |

| N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA) | Cardioprotection | Reduced myocardial infarct size by 61% in a conscious rabbit model. | nih.gov |

| 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (Cl-IB-MECA) | A3AR Binding | Potent A3AR agonist with a Ki value of 1.4 nM at human A3AR. | unife.it |

| N6-(3-fluorobenzyl)adenosine-5′-N-ethyluronamide | A1/A2a Receptor Binding | Part of a series where potency at A1/A2a receptors followed the order I ~ Br > Cl > F for the N6-(halobenzyl) substituent. | nih.gov |

Structure

3D Structure

特性

分子式 |

C16H16FN5O4 |

|---|---|

分子量 |

361.33 g/mol |

IUPAC名 |

(2R,3S,4R,5R)-2-[6-(3-fluoroanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C16H16FN5O4/c17-8-2-1-3-9(4-8)21-14-11-15(19-6-18-14)22(7-20-11)16-13(25)12(24)10(5-23)26-16/h1-4,6-7,10,12-13,16,23-25H,5H2,(H,18,19,21)/t10-,12+,13+,16-/m1/s1 |

InChIキー |

CGBXXQWVMLPKMU-QOFRNUMZSA-N |

異性体SMILES |

C1=CC(=CC(=C1)F)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H]([C@H]([C@H](O4)CO)O)O |

正規SMILES |

C1=CC(=CC(=C1)F)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of N6 3 Fluorobenzyl Adenosine

Established Synthetic Routes for N6-Substituted Adenosines

The primary and most traditional method for synthesizing N6-substituted adenosines, including N6-(3-fluorobenzyl)adenosine, involves the substitution of the chlorine atom in 6-chloropurine (B14466) riboside with an appropriate amine. nih.govmdpi.com To streamline the process and simplify purification, chemists often start with the protected precursor, 2′,3′,5′-tri-O-acetyl-6-chloropurine riboside. nih.gov The synthesis of N6-(3-fluorobenzyl)adenosine was achieved by reacting 2′,3′,5′-tri-O-isobutyroyl-6-chloropurineriboside with 3-fluorobenzylamine (B89504). nih.gov This initial reaction is followed by a deprotection step to remove the protecting groups from the ribose sugar, typically using a solution of ammonia (B1221849) or methylamine (B109427) in alcohol. nih.govresearchgate.net

Another established route involves the Dimroth rearrangement of N1-alkylated adenosine (B11128) derivatives, which can be used to synthesize various N6-substituted analogs. nih.gov Additionally, regioselective alkylation of N6-acetyl-2',3',5'-tri-O-acetyladenosine with alkyl halides under basic conditions provides another versatile method for creating N6-substituted adenosines. nih.gov Some syntheses also start from inosine, which is converted to the desired adenosine derivative through a multi-step process. researcher.life

A general procedure for synthesizing N6-benzyladenosine derivatives involves the reaction of 6-chloropurine-9-riboside with the corresponding benzylamine (B48309) derivative in a solvent like n-butanol, often in the presence of a base such as triethylamine. mdpi.com

Specific Strategies for Stereoselective Introduction of the 3-Fluorobenzyl Group

The introduction of the 3-fluorobenzyl group at the N6-position of adenosine is typically achieved through the nucleophilic substitution reaction between a 6-halopurine precursor and 3-fluorobenzylamine. A specific reported synthesis of N6-(3-fluorobenzyl)adenosine involved the condensation of 2′,3′,5′-tri-O-isobutyroyl-6-chloropurineriboside with 3-fluorobenzylamine in acetonitrile (B52724) at 70°C, with N,N-diisopropylethylamine (DIPEA) as a base. nih.gov This was followed by deprotection with methylamine in ethanol (B145695) to yield the final product. nih.gov The stereochemistry of the ribose moiety is generally retained throughout this process as the starting material, adenosine, is a naturally occurring chiral molecule. While the benzyl (B1604629) group itself is not chiral, stereoselectivity can become a factor in derivatives where the benzyl group or the ribose is further modified. ebi.ac.uknih.gov For instance, studies on related N6-arylethyl adenosines have shown that stereochemistry, steric bulk, and ring constraints significantly impact their affinity and efficacy at adenosine receptors. nih.gov

Approaches to Analog Synthesis for Structure-Activity Relationship Elucidation

To understand how different parts of the N6-(3-fluorobenzyl)adenosine molecule contribute to its biological activity, researchers synthesize a variety of analogs. This process, known as structure-activity relationship (SAR) elucidation, involves systematically modifying the structure and observing the effects on its interaction with biological targets.

For N6-substituted adenosines, modifications are typically made at several key positions:

The N6-substituent: The benzyl ring can be substituted with different groups (e.g., other halogens, methyl, trifluoromethyl) or replaced entirely with other aryl or alkyl groups. nih.govmdpi.com For example, studies have compared N6-(3-fluorobenzyl)adenosine with its 2-fluoro and 4-fluoro isomers, as well as di- and tri-fluorinated analogs. nih.gov The introduction of a trifluoromethyl group, particularly at the 3-position, has been shown to be beneficial. mdpi.com

The C2-position of the purine (B94841) ring: Introducing substituents like halo, amino, or thio groups at this position can significantly affect selectivity for different adenosine receptor subtypes. ebi.ac.uk

The ribose moiety: Modifications to the ribose sugar, such as at the 5'-position to form uronamides, can enhance selectivity for specific adenosine receptors, like the A3 receptor. nih.gov Truncating the ribose or replacing it with a rigid bicyclic system are other strategies to create more selective ligands. nih.govacs.org

These systematic modifications allow researchers to build a detailed picture of the pharmacophore, the essential features of the molecule required for its biological activity.

Design and Synthesis of Labeled N6-(3-fluorobenzyl)adenosine for Research Applications

Labeled compounds are indispensable tools in biomedical research, allowing scientists to track the molecule's journey and interactions within biological systems.

Radioligand Synthesis for Binding Studies

Radiolabeled ligands are essential for studying receptor binding characteristics. While a specific radiolabeled version of N6-(3-fluorobenzyl)adenosine was not detailed in the provided search results, the general strategies for creating such molecules are well-established for adenosine analogs. researchgate.net

A common approach involves introducing a radionuclide, such as tritium (B154650) ([³H]), carbon-11 (B1219553) ([¹¹C]), carbon-14 (B1195169) ([¹⁴C]), or iodine-125 (B85253) ([¹²⁵I]), into the molecule. nih.govresearchgate.netmdpi.com For N6-benzyladenosine derivatives, radioiodination is a frequently used method. ebi.ac.uknih.gov This is often achieved through an iododestannylation reaction, where a precursor molecule containing a trimethylstannyl group on the benzyl ring is reacted with a source of radioactive iodine. nih.gov This method allows for the late-stage introduction of the radioisotope, which is particularly advantageous for short-lived isotopes like [¹²⁵I].

The resulting radioligand can then be used in binding assays to determine the affinity (Ki values) of unlabeled compounds, including N6-(3-fluorobenzyl)adenosine, for various adenosine receptor subtypes. nih.govebi.ac.ukmdpi.comroyalsocietypublishing.org

Stable Isotope Labeling for Metabolomic Investigations

Stable isotope labeling is a powerful technique used in metabolomics to trace the metabolic fate of a compound. nih.govcreative-proteomics.com This involves replacing one or more atoms in the molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). creative-proteomics.com

For adenosine and its derivatives, stable isotopes can be incorporated into the ribose sugar or the purine base. isotope.com For instance, adenosine with a fully ¹³C-labeled ribose moiety is commercially available and can be used as a precursor in the synthesis of labeled N6-(3-fluorobenzyl)adenosine. isotope.com Alternatively, deuterium-labeled versions of N6-substituted adenosines can be synthesized. medchemexpress.com

Once administered to a biological system, the labeled compound and its metabolites can be distinguished from their endogenous counterparts by mass spectrometry. nih.govfrontiersin.org This allows for the precise tracking of metabolic pathways and the identification of breakdown products, providing crucial insights into the compound's mechanism of action and stability in vivo. nih.govcreative-proteomics.com

Molecular Pharmacology and Receptor Interactions of N6 3 Fluorobenzyl Adenosine

Quantitative Analysis of Binding Affinity and Selectivity at Adenosine (B11128) Receptor Subtypes

While specific binding affinity (Ki) values for N6-(3-fluorobenzyl)adenosine are not extensively documented in publicly available literature, the structure-activity relationships (SAR) of N6-benzyladenosine derivatives provide a strong basis for predicting its binding profile. The introduction of a benzyl (B1604629) group at the N6 position of adenosine generally confers affinity for the A1 and A3 adenosine receptors. The nature and position of substituents on the benzyl ring are known to modulate this affinity and selectivity.

N6-substituted adenosines, particularly those with aralkyl groups, are known to be potent ligands at the A1 adenosine receptor. The A1 receptor exhibits significant stereoselectivity and can accommodate bulky substituents in the N6 region. For N6-benzyladenosine derivatives, substitutions on the benzyl ring can influence binding affinity. While direct data for the 3-fluoro substitution is scarce, studies on related halo-substituted benzyladenosines suggest that it would likely retain affinity for the A1 receptor.

Table 1: General Structure-Activity Relationship Trends for N6-Benzyladenosine Derivatives at the A1 Adenosine Receptor

| Substituent on Benzyl Ring | General Effect on A1 Affinity |

| Unsubstituted | Potent |

| Halogen (e.g., Cl, I) | Generally maintains or enhances potency |

| Nitro | Can enhance potency |

| Methoxy | Position dependent, can maintain affinity |

Note: This table represents general trends and not specific data for N6-(3-fluorobenzyl)adenosine.

The A2A adenosine receptor generally shows lower affinity for N6-benzyladenosine derivatives compared to the A1 and A3 subtypes. The structure-activity relationships for A2A receptor affinity are distinct, and large N6-substituents are often less well-tolerated than at A1 and A3 receptors. It is anticipated that N6-(3-fluorobenzyl)adenosine would exhibit modest to low affinity for the A2A receptor, contributing to potential selectivity towards other subtypes.

Table 2: General Structure-Activity Relationship Trends for N6-Benzyladenosine Derivatives at the A2A Adenosine Receptor

| Substituent on Benzyl Ring | General Effect on A2A Affinity |

| Unsubstituted | Moderate to low affinity |

| Halogen (e.g., Cl, I) | Generally does not confer high affinity |

Note: This table represents general trends and not specific data for N6-(3-fluorobenzyl)adenosine.

The A2B adenosine receptor is characterized by its low affinity for adenosine and its derivatives. Significant structural modifications are typically required to achieve high-affinity binding at this subtype. It is highly probable that N6-(3-fluorobenzyl)adenosine, like other simple N6-substituted adenosines, would have very low affinity for the A2B receptor.

The A3 adenosine receptor is a key target for N6-benzyladenosine derivatives, which often display high affinity and selectivity for this subtype. nih.gov Potency at the A3 receptor is significantly influenced by substitutions on the benzyl ring. nih.gov Studies on a series of 3-(halobenzyl)-5'-N-ethyluronamide derivatives indicated that the 3-fluoro derivative was weaker than the corresponding chloro, bromo, and iodo analogues at the A3 receptor. nih.gov This suggests that while N6-(3-fluorobenzyl)adenosine is expected to bind to the A3 receptor, the 3-fluoro substituent may result in lower potency compared to other halogenated counterparts. nih.gov

Table 3: General Structure-Activity Relationship Trends for N6-Benzyladenosine Derivatives at the A3 Adenosine Receptor

| Substituent on Benzyl Ring | General Effect on A3 Affinity |

| Unsubstituted | Potent |

| Halogen (e.g., Cl, I) | Potency can be enhanced (I > Br > Cl > F in some series) nih.gov |

| Nitro | Can enhance potency nih.gov |

| Methoxy | Position dependent, can enhance selectivity nih.gov |

Note: This table represents general trends. Specific data for N6-(3-fluorobenzyl)adenosine is not available, but related compounds show a trend where 3-fluoro substitution is less potent than other halogens. nih.gov

Functional Characterization as an Agonist, Antagonist, or Partial Agonist

The functional activity of N6-substituted adenosine derivatives at the various receptor subtypes can be complex, ranging from full agonism to partial agonism and even antagonism. Generally, many N6-benzyladenosine derivatives act as agonists at the A1 and A3 receptors. The specific functional profile of N6-(3-fluorobenzyl)adenosine has not been explicitly detailed in the reviewed literature. However, based on the behavior of similar compounds, it is plausible that it would act as an agonist at A1 and/or A3 receptors. The degree of agonism (full or partial) can be influenced by the substituent on the benzyl ring.

Allosteric Modulation Effects on Adenosine Receptors

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (adenosine) binds. Such modulators can enhance (positive allosteric modulators) or reduce (negative allosteric modulators) the affinity and/or efficacy of orthosteric ligands. There is no information available in the searched scientific literature to suggest that N6-(3-fluorobenzyl)adenosine acts as an allosteric modulator at any of the adenosine receptor subtypes. Its structural similarity to orthosteric adenosine agonists makes it more likely to interact with the primary binding site.

G Protein Coupling and Intracellular Signaling Pathway Modulation

N6-(3-fluorobenzyl)adenosine, as a derivative of adenosine, is predicted to exert its pharmacological effects primarily through interaction with adenosine receptors (ARs), which are a class of G protein-coupled receptors (GPCRs). The N6-benzyl substitution generally confers selectivity towards the A3 adenosine receptor (A3AR). google.com A3ARs are versatile signaling molecules that can couple to various G proteins, leading to the modulation of multiple intracellular signaling cascades. The primary coupling is to the Gi/o family of G proteins, but coupling to Gq and other G proteins has also been reported, often depending on the cell type and agonist concentration. nih.govmdpi.com

Modulation of Adenylyl Cyclase Activity

The canonical signaling pathway for the A3 adenosine receptor involves its coupling to inhibitory G proteins (Gi/o). nih.govnih.gov Activation of the A3AR by an agonist leads to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase (AC), an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govnih.gov This results in a decrease in intracellular cAMP levels. nih.gov

As an N6-substituted adenosine derivative with expected A3AR agonist properties, N6-(3-fluorobenzyl)adenosine is anticipated to inhibit adenylyl cyclase activity. For instance, the well-characterized A3AR agonist, 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (Cl-IB-MECA), has been shown to be a full agonist in the inhibition of adenylyl cyclase. google.com In Chinese Hamster Ovary (CHO) cells stably expressing the human A3AR, the selective A3AR agonist Cl-IB-MECA maximally inhibited forskolin-stimulated cAMP production by approximately 50%. nih.gov This inhibition of cAMP accumulation is a hallmark of A3AR activation and serves as a primary functional assay for A3AR agonists. nih.govsigmaaldrich.com

Table 1: Effect of A3AR Agonists on Adenylyl Cyclase Activity

| Compound | Cell Line | Effect | Potency (EC50) | Reference |

|---|---|---|---|---|

| Cl-IB-MECA | CHO-hA3AR | Inhibition of forskolin-stimulated cAMP accumulation | ~3.4 nM | unife.it |

| NECA (non-selective agonist) | CHO-hA3AR | Inhibition of forskolin-stimulated cAMP accumulation | Not specified | nih.gov |

Activation or Inhibition of MAPK/ERK Cascades

The mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) 1/2 pathway, are critical regulators of cell proliferation, differentiation, and survival. mdpi.com Adenosine receptors, including the A3 subtype, are known to modulate these pathways. A3AR activation can lead to the phosphorylation and activation of ERK1/2, often through a mechanism involving G protein-dependent activation of other kinases such as phosphoinositide 3-kinase (PI3K) and Ras. nih.govmdpi.com

In various cell types, including human fetal astrocytes and CHO cells expressing the human A3AR, A3AR agonists have been shown to increase the phosphorylation of ERK1/2. nih.govmdpi.com However, the effect can be cell-type specific, as studies in some cancer cell lines like melanoma have reported that A3AR activation can inhibit ERK activation. mdpi.comnih.gov This highlights the complexity of A3AR signaling in different cellular contexts. For N6-(3-fluorobenzyl)adenosine, its effect on the MAPK/ERK cascade would likely depend on the specific cellular system being investigated, but activation of this pathway is a recognized consequence of A3AR agonism.

Table 2: Modulation of MAPK/ERK Signaling by A3AR Agonists

| Compound | Cell Type | Effect on ERK1/2 | Reference |

|---|---|---|---|

| IB-MECA | Human fetal astrocytes | Activation/Phosphorylation | nih.gov |

| Adenosine (at high concentrations) | CHO-hA3AR cells | Activation/Phosphorylation | nih.gov |

| Cl-IB-MECA | Melanoma cells | Inhibition of ERK activation | nih.gov |

Regulation of Intracellular Calcium Dynamics

In addition to coupling to Gi proteins, A3ARs can also couple to Gq proteins, particularly at higher agonist concentrations. nih.gov Activation of Gq leads to the stimulation of phospholipase C (PLC). nih.govnih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) from intracellular stores and leading to a transient increase in cytosolic Ca2+ concentration. nih.govnih.gov

While direct studies on N6-(3-fluorobenzyl)adenosine are limited, related A3AR agonists are expected to mobilize intracellular calcium. For example, a patent for A3AR agonists suggests that compounds like 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide are expected to stimulate A3-mediated phosphoinositide metabolism, which is the pathway leading to calcium release. mdpi.com However, in a study using human bronchial smooth muscle cells, the selective A3AR agonist IB-MECA (at 100 nM) did not stimulate a calcium response, whereas the A1AR agonist did, suggesting that this effect can be highly cell-type dependent. nih.gov

Cross-Talk with Other Signal Transduction Systems

The signaling pathways initiated by N6-(3-fluorobenzyl)adenosine through A3AR activation are not isolated but are part of a complex and interconnected network. Cross-talk can occur at multiple levels, from receptor-receptor interactions to the convergence of downstream signaling molecules.

For instance, the MAPK/ERK pathway, which can be activated by A3ARs, is a point of convergence for numerous signaling pathways, including those initiated by receptor tyrosine kinases. frontiersin.org The modulation of cAMP levels by A3ARs can also influence other signaling systems. For example, protein kinase A (PKA), which is activated by cAMP, can phosphorylate a wide range of proteins, thereby influencing their activity. Inhibition of adenylyl cyclase and the subsequent decrease in PKA activity by an A3AR agonist can therefore have widespread effects on cellular function. mdpi.com

Furthermore, adenosine receptor signaling can interact with other signaling systems, such as those for cyclooxygenases, which are involved in inflammation and tissue repair. acs.org There is also evidence of cross-talk between adenosine and angiotensin signaling pathways, although some of these interactions may be receptor-independent. ahajournals.org The full extent of the cross-talk involving N6-(3-fluorobenzyl)adenosine-mediated signaling remains an area for further investigation.

Identification and Characterization of Potential Non-Adenosine Receptor Targets

While N6-(3-fluorobenzyl)adenosine is primarily studied for its interaction with adenosine receptors, the possibility of off-target effects is an important consideration in its pharmacological profiling. Screening for interactions with other receptors and proteins is crucial to fully understand its biological activity.

Studies on structurally related, but more rigid, (N)-methanocarba-adenosine derivatives have identified off-target interactions. For example, while screening rigid A3AR agonists, researchers discovered micromolar binding affinities at the δ-opioid receptor (DOR) and the translocator protein (TSPO). acs.orgnih.gov However, it is important to note that the conformational rigidity of these (N)-methanocarba analogs may lead to different off-target profiles compared to the more flexible N6-(3-fluorobenzyl)adenosine.

To date, there is a lack of comprehensive screening data specifically for N6-(3-fluorobenzyl)adenosine against a broad panel of non-adenosine receptors. Such studies would be necessary to definitively identify and characterize any potential off-target interactions and to ensure a complete understanding of its molecular pharmacology.

Structure Activity Relationship Sar Investigations of N6 3 Fluorobenzyl Adenosine Analogues

Systematic Exploration of the N6-Benzyl Substituent's Influence on Pharmacological Profile

The N6-benzyl group is a significant determinant of the pharmacological activity of adenosine (B11128) analogues. nih.gov Its presence often leads to increased affinity for A1 and A3 adenosine receptors over A2A receptors. nih.govnih.gov The nature of the benzyl (B1604629) substituent allows for a range of modifications to fine-tune the compound's interaction with the receptor binding pocket.

The N6 region of adenosine analogues is known to be spatially constrained, and the fit of various hydrophobic N6 substituents has been extensively studied to understand stereochemical preferences, such as the higher potency of R-N6-(phenylisopropyl)adenosine (R-PIA) over S-PIA at adenosine receptors. core.ac.uk The benzyl group itself, when compared to a methyl group at the N6 position, can diminish efficacy at the A3AR, even while contributing to affinity and selectivity. nih.gov

Systematic alterations to the N6-benzyl moiety have demonstrated that even minor changes can significantly impact the pharmacological profile. For instance, the introduction of different substituents on the phenyl ring can modulate affinity and efficacy. Studies have explored a wide array of N6-arylmethyl analogues, noting that substituted benzyl groups tend to enhance binding potency at A1 and A3 receptors. nih.gov

The distance of the phenyl moiety from the N6-nitrogen also plays a critical role. Analogues with the phenyl group positioned two carbons away from the N6-nitrogen generally exhibit excellent affinity and selectivity for the A1 receptor, whereas those with the phenyl group only one carbon away show more modest affinity. nih.gov

Impact of Fluoro-Substitution Position on the Phenyl Ring (ortho, meta, para isomers)

The position of the fluoro-substituent on the phenyl ring of N6-benzyladenosine analogues is a critical factor influencing their biological activity. The ortho, meta, and para isomers can exhibit distinct pharmacological profiles due to differences in their electronic properties and steric hindrance, which affect how the ligand binds to the receptor.

For N6-benzyladenosine derivatives, halogenation of the phenyl ring has been shown to increase selectivity by reducing cytotoxicity. mdpi.com Specifically, monofluorination of the phenyl group can lead to changes in the selectivity index, often influenced by the compound's concurrent cytotoxicity. nih.gov For example, N6-(3-fluorobenzyl)adenosine has been noted for its antiviral activity, though it also demonstrates significant cytotoxicity. researchgate.net

In the context of antiviral activity against enterovirus 71 (EV71), the fluorination of N6-benzyladenosine has been shown to significantly increase its selectivity index. nih.gov While the N6-(4-fluorobenzyl)adenosine (para position) showed a modest increase in the selectivity index, the introduction of a second fluorine atom can dramatically improve selectivity. mdpi.comnih.gov The N6-(3-trifluoromethylbenzyl)adenosine analogue, in particular, displayed a significant gain in potency and the best selectivity index in its class. mdpi.com

The position of a chloro substituent on the benzyl ring has also been shown to decrease efficacy at the human A3 adenosine receptor, highlighting the sensitivity of the receptor to the substitution pattern on the N6-benzyl group. nih.gov

Table 1: Effect of Fluoro-Substitution on the Antiviral Activity of N6-Benzyladenosine Analogues against EV71 mdpi.comnih.gov

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| N6-benzyladenosine | 0.3-1.4 | - | - |

| N6-(2-fluorobenzyl)adenosine | - | - | - |

| N6-(3-fluorobenzyl)adenosine | 0.24 | 6.2 | - |

| N6-(4-fluorobenzyl)adenosine | - | - | 1.25x increase vs parent |

| N6-(3-trifluoromethylbenzyl)adenosine | - | >235 | 230x increase vs parent |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration. Data for some compounds were not fully available in the provided search results.

Effects of Modifications to the Adenosine Ribose Moiety on Receptor Interaction

The ribose moiety of adenosine analogues is a primary determinant of receptor activation and intrinsic efficacy. unife.it Modifications to this part of the molecule can convert an agonist into an antagonist without necessarily losing binding affinity. unife.itresearchgate.net

Key hydroxyl groups on the ribose, specifically the 2'-OH and 3'-OH, are crucial for A3AR binding and activation, with the 2'-OH group being more critical. researchgate.netconicet.gov.ar For instance, a 2'-fluoro substitution can eliminate both binding and activation at the A3AR. In contrast, a 3'-fluoro substitution results in only a partial reduction of potency and efficacy. researchgate.netconicet.gov.ar

The 5'-position of the ribose is also vital for receptor activation. researchgate.net Modifications at this position, such as the introduction of a 5'-uronamide group, are known to enhance affinity and can restore full efficacy in some derivatives. conicet.gov.argoogle.com However, a 5'-uronamide group may not fully overcome the diminished efficacy caused by modifications at other positions, like a 3'-fluoro substitution. conicet.gov.ar The combination of an N6-benzyl group and a 5'-N-methyluronamide modification significantly increases affinity for A3 receptors. google.com

Another significant modification is the 4'-thio substitution (replacing the oxygen in the ribose ring with sulfur), which generally enhances A3AR potency and selectivity. researchgate.netconicet.gov.ar However, even with this modification, some analogues may only act as partial agonists. conicet.gov.ar

Table 2: Influence of Ribose Modifications on A3 Adenosine Receptor Activity researchgate.netconicet.gov.ar

| Modification | Effect on A3AR Binding/Activation |

|---|---|

| 2'-Fluoro substitution | Eliminates binding and activation |

| 3'-Fluoro substitution | Partial reduction in potency and efficacy |

| 5'-Uronamide group | Generally enhances affinity and can restore efficacy |

Contributions of Purine (B94841) Ring System Alterations to Biological Activity

Alterations to the purine ring system of N6-substituted adenosine analogues can significantly modulate their biological activity, including receptor affinity and selectivity. Modifications at the C2 and C8 positions are particularly common.

Substitution at the C2 position is generally well-tolerated at A3 receptors and can even enhance affinity. google.com The potency-enhancing effects of 2-substituents often follow the order: chloro > thioether > amine. google.com The combination of a 2-chloro substituent with an N6-benzyl group can further reduce efficacy at the A3AR. researchgate.net Interestingly, a 2-chloro modification appears to be additive with an N6-(3-iodobenzyl) group and a 5'-uronamide in enhancing A3 affinity. google.com

In some cases, the introduction of a 2-chloro group can lead to the development of highly potent and selective A3 agonists. google.com For example, 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide is a full agonist at the A3 receptor. google.com

Strategic inversion of substituents at the C2 and C8 positions has been explored to mitigate potential steric clashes with adenosine receptors. acs.org Such inversions have been found to significantly modulate A3AR binding affinities, depending on the nature of the ribose moiety. acs.org

The removal of nitrogen atoms from the purine ring (deazaadenosine analogues) has also been investigated. For instance, N6-substituted 1-deazaadenosines largely retain their A1 agonist activity while losing some A2 agonist activity, resulting in A1-selective compounds. d-nb.info This indicates that the N1 nitrogen of the purine ring is not essential for A1 receptor-mediated actions. d-nb.info

Stereochemical Considerations in Ligand-Receptor Interactions

Stereochemistry plays a crucial role in the interaction of N6-substituted adenosine analogues with their biological targets, often leading to significant differences in affinity and efficacy between enantiomers. nih.govmdpi.com The chiral center can be located at various positions, including the N6-substituent or the ribose moiety.

A well-known example is the stereoselectivity observed for N6-aralkyl substituents. The A1 adenosine receptor, for instance, shows greater stereoselectivity than the A2 receptor, with the (R)-enantiomer of N6-(1-phenylethyl)adenosine being more potent than the (S)-enantiomer. nih.govnih.gov This stereoselectivity is particularly pronounced at the rat A3AR but not the human A3AR for certain compounds. nih.gov

The chirality at the C2' carbon of the ribose moiety also influences receptor binding, with a high degree of stereoselectivity observed for R- versus S-isomers in some N6-substituted adenosine analogues. nih.gov

The separation of enantiomers is often necessary to evaluate their individual biological activities, as one enantiomer may be significantly more potent or even have a different pharmacological profile than the other. mdpi.comresearchgate.net For example, while R-thalidomide is a sedative, its S-enantiomer is a teratogen. mdpi.com High-performance liquid chromatography (HPLC) using chiral stationary phases is a common method for separating adenosine enantiomers. nih.gov

The interaction of enantiomers with their target can be highly specific. For instance, in studies with cytokinin receptors, a strong influence of the chirality of N6-benzyladenine derivatives was observed, with some S-enantiomers showing receptor-specific activity. mdpi.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| N6-(3-fluorobenzyl)adenosine |

| N6-benzyladenosine |

| N6-(2-fluorobenzyl)adenosine |

| N6-(4-fluorobenzyl)adenosine |

| N6-(3-trifluoromethylbenzyl)adenosine |

| N6-(R-1-phenylethyl)adenosine |

| N6-(S-1-phenylethyl)adenosine |

| N6-methyladenosine |

| N6-(3-iodobenzyl)adenosine |

| N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA) |

| 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (Cl-IB-MECA) |

| N6-cyclopentyladenosine (CPA) |

| R-N6-(phenylisopropyl)adenosine (R-PIA) |

| S-N6-(phenylisopropyl)adenosine (S-PIA) |

| N6-benzyladenine |

| N-ethyl-1'-deoxy-1'-(6-amino-9H-purin-9-yl)-β-D-ribofuranuronamide (NECA) |

| 2-chloro-N6-(3-chlorobenzyl)adenosine |

| 2-chloro-N6-(R-phenylisopropyl)adenosine |

| N6-3-chlorobenzyladenosine |

| N6-(endo-Norbornyl)adenosine |

| N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine |

| N6-[(S)-1-Hydroxy-3-phenyl-2-propyl]adenosine |

| 2-chloro-N6-cyclopentyl-1-deazaadenosine |

| N6-cyclohexyl-1-deazaadenosine |

Cellular and in Vitro Biological Activities of N6 3 Fluorobenzyl Adenosine

Modulation of Cellular Proliferation and Apoptosis in Specific Cell Lines

N6-substituted adenosine (B11128) analogs, including those with benzyl (B1604629) substitutions, have demonstrated significant effects on cell proliferation and apoptosis, primarily through their interaction with adenosine receptors, particularly the A3 subtype. mdpi.commdpi.com Activation of the A3 adenosine receptor (A3AR) can lead to either pro-proliferative or anti-proliferative and pro-apoptotic effects, depending on the cell type and the concentration of the agonist. mdpi.com

In various cancer cell lines, A3AR agonists have been shown to inhibit proliferation and induce apoptosis. mdpi.commdpi.comnih.gov For instance, the A3AR agonist N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (IB-MECA) has been shown to induce apoptosis in melanoma, leukemia, and malignant mesothelioma cells. mdpi.com This process often involves the downregulation of signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway, leading to the activation of caspases and a halt in the cell cycle. mdpi.comsemanticscholar.org Specifically, adenosine has been found to induce apoptosis in human pharyngeal squamous carcinoma FaDu cells by inhibiting the phosphorylation of PI3K, Akt, and mTOR. semanticscholar.org

The antiproliferative activity of N6-benzyladenosine derivatives has been observed in colorectal cancer cell lines (HCT116, DLD-1, and MC38). mdpi.com While N6-(3-fluorobenzyl)adenosine itself has not been extensively studied in this context, the structural similarity to other N6-benzyladenosine analogs suggests it would likely exhibit similar activities. Structure-activity relationship studies have shown that substitutions on the benzyl ring can modulate the potency and selectivity of these compounds for adenosine receptors. sigmaaldrich.comnih.gov

Conversely, in some cell types, such as glioblastoma and human fetal astrocytes, A3AR activation can promote cell replication through the activation of the ERK1/2 signaling pathway. mdpi.com This highlights the cell-type-specific nature of the effects of adenosine analogs.

Table 1: Effects of N6-Substituted Adenosine Analogs on Cellular Proliferation and Apoptosis

| Cell Line | Compound | Effect | Signaling Pathway Implicated |

| Melanoma | IB-MECA | Apoptosis, cell cycle arrest at G0/G1 | Downregulation of telomeric signals |

| Leukemia | A3AR agonists | Apoptosis | Caspase activation |

| Malignant Mesothelioma | A3AR agonists | Apoptosis | Caspase activation |

| Human Pharyngeal Squamous Carcinoma (FaDu) | Adenosine | Apoptosis | Inhibition of PI3K/Akt/mTOR |

| Colorectal Cancer (HCT116, DLD-1) | N6-benzyladenosine derivatives | Antiproliferative | Inhibition of farnesyl pyrophosphate synthase (FPPS) |

| Glioblastoma, Human Fetal Astrocytes | A3AR agonists | Proliferation | Activation of ERK1/2 |

Anti-inflammatory and Immunomodulatory Effects in Isolated Cell Systems

Adenosine and its analogs are potent modulators of inflammation and the immune system. mdpi.comacs.org These effects are mediated through the various adenosine receptor subtypes present on immune cells, including neutrophils, macrophages, lymphocytes, and mast cells. acs.orgnih.gov The activation of A2A and A3 receptors, in particular, often leads to anti-inflammatory responses. nih.gov

N6-substituted adenosine derivatives, acting as A3AR agonists, have demonstrated significant anti-inflammatory properties. For example, the A3AR agonist IB-MECA has been shown to be protective in murine models of colitis by attenuating the increase in inflammatory cytokine and chemokine levels. mdpi.com In isolated cell systems, adenosine receptor agonists can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from activated macrophages and neutrophils. nih.gov

The immunomodulatory effects also include the regulation of immune cell trafficking and function. Activation of A3ARs on neutrophils can influence their chemotaxis and degranulation. acs.orgnih.gov Specifically, the selective A3AR agonist 2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA) has been shown to improve bacterial phagocytosis and chemotaxis by neutrophils. nih.gov

While direct studies on N6-(3-fluorobenzyl)adenosine are limited, its expected activity as an A3AR agonist suggests it would possess similar anti-inflammatory and immunomodulatory properties. The presence of the 3-fluoro substituent on the benzyl ring is a structural modification known to influence receptor affinity and could therefore modulate the potency of these effects. sigmaaldrich.comnih.gov

Neuroprotective and Neuromodulatory Actions in Neuronal Cell Cultures

Adenosine is a key neuromodulator in the central nervous system (CNS), where it primarily exerts its effects through A1 and A2A receptors. benthamopen.com A1 receptor activation is generally neuroprotective, while A2A receptor activation can be either neuroprotective or neurodegenerative depending on the context. benthamopen.com

N6-substituted adenosine analogs, particularly those selective for the A3 receptor, have also been investigated for their neuroprotective potential. google.com A3AR agonists have been shown to offer protection in models of cerebral ischemia. benthamopen.com For instance, the A3AR agonist Cl-IB-MECA protected primary cortical cultures against hypoxia-mediated decreases in cell viability. benthamopen.com This neuroprotection is thought to be mediated, in part, by the inhibition of apoptosis. benthamopen.com It is important to note that the effects of A3R agonists in the brain can be paradoxical, with low concentrations offering protection and high concentrations potentially being detrimental. benthamopen.com

In addition to neuroprotection, adenosine analogs can modulate neuronal activity. Adenosine, via the A1 receptor, can hyperpolarize certain populations of pyramidal neurons in the prefrontal and somatosensory cortex, an effect that is dependent on the neuronal cell type and its laminar location. nih.gov

Given that N6-(3-fluorobenzyl)adenosine is an N6-substituted adenosine analog, it is plausible that it exhibits neuroprotective and neuromodulatory effects, likely through its interaction with adenosine receptors in neuronal cell cultures. The specific nature and potency of these effects would depend on its affinity and selectivity profile for the different adenosine receptor subtypes.

Cardiovascular Regulatory Effects in Isolated Organ and Cell Preparations

Adenosine plays a critical role in the regulation of cardiovascular function, with all four of its receptor subtypes being expressed in the cardiovascular system. mdpi.comnih.gov Activation of these receptors can influence heart rate, contractility, and vascular tone. mdpi.com

N6-substituted adenosine analogs, particularly A3AR agonists, have demonstrated significant cardiovascular effects. Activation of A3ARs has been shown to be cardioprotective, particularly in the context of ischemia-reperfusion injury. mdpi.combio-techne.comnih.gov For example, the A3AR agonist IB-MECA reduces infarct size following reperfusion in rats. bio-techne.com This cardioprotective effect is believed to be mediated through the activation of protein kinase C (PKC) and the opening of mitochondrial KATP channels. nih.govnih.gov

In isolated heart preparations, A3AR agonists have been shown to preserve ATP levels during ischemia and reduce post-ischemic dysfunction. nih.gov Furthermore, A3AR activation can influence vascular tone. In mouse aorta, the A3AR agonist Cl-IB-MECA induced contractions in an endothelium-dependent manner. mdpi.com

While direct experimental data for N6-(3-fluorobenzyl)adenosine is not available, its structural classification as an N6-benzyladenosine derivative suggests it would likely exert cardiovascular regulatory effects. google.com A patent for A3 adenosine receptor agonists, which includes N6-benzyladenosine derivatives, mentions the monitoring of cardiovascular parameters such as heart rate, blood pressure, and peripheral blood flow in response to these compounds. google.com

Impact on Metabolic Pathways and Energy Homeostasis in Cellular Models

Adenosine is intrinsically linked to cellular energy metabolism, as it is a breakdown product of ATP. mdpi.com It acts as a signaling molecule to regulate energy homeostasis in response to metabolic stress. mdpi.com

The influence of N6-substituted adenosine analogs on metabolic pathways is primarily mediated through their interaction with adenosine receptors, which can modulate key signaling pathways involved in metabolism. For instance, A3AR activation has been shown to influence the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, and metabolism. mdpi.comsemanticscholar.org Inhibition of this pathway by adenosine has been observed in cancer cells, leading to apoptosis. semanticscholar.org

Furthermore, some N6-benzyladenosine derivatives have been found to target farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate (B85504) pathway. mdpi.com This pathway is crucial for the synthesis of cholesterol and other isoprenoids necessary for various cellular functions, including protein prenylation. Inhibition of FPPS can disrupt these processes and impact cellular energy homeostasis. mdpi.com

Although specific studies on the metabolic impact of N6-(3-fluorobenzyl)adenosine are lacking, its structural features suggest potential interactions with adenosine receptors and metabolic enzymes like FPPS, thereby influencing cellular metabolic pathways and energy balance.

Influence on Ion Channel Activity and Membrane Potential

Adenosine and its analogs can significantly influence ion channel activity and, consequently, the membrane potential of excitable cells. These effects are primarily mediated by the activation of G protein-coupled adenosine receptors.

Activation of the A1 adenosine receptor, for example, is known to open G protein-coupled inwardly rectifying potassium (GIRK) channels. nih.gov This leads to an outward potassium current, resulting in hyperpolarization of the cell membrane. nih.gov This hyperpolarizing effect has been observed in pyramidal neurons in the cortex. nih.gov

A3 adenosine receptor activation has also been linked to the modulation of ion channels. In the heart, the cardioprotective effects of A3AR agonists are believed to involve the activation of ATP-sensitive potassium (KATP) channels. mdpi.comnih.govnih.gov The opening of these channels can help to protect cardiac cells from ischemic damage. nih.gov

While there is no direct evidence for the effect of N6-(3-fluorobenzyl)adenosine on specific ion channels, its nature as an adenosine analog strongly suggests that it would modulate ion channel activity through its interaction with adenosine receptors. The specific channels affected and the resulting change in membrane potential would depend on the receptor subtypes it activates and the cell type being studied.

Gene Expression and Proteomic Changes Induced by N6-(3-fluorobenzyl)adenosine Exposure

The binding of N6-substituted adenosine analogs to their receptors initiates intracellular signaling cascades that can ultimately lead to changes in gene expression and the cellular proteome. These alterations underlie many of the observed biological effects of these compounds.

Activation of adenosine receptors, such as the A3AR, can modulate the activity of various transcription factors, including NF-κB. mdpi.com This, in turn, can alter the expression of genes involved in inflammation, cell proliferation, and apoptosis. mdpi.commdpi.com For example, A3AR agonists have been shown to upregulate the expression of pro-apoptotic genes. mdpi.com

Furthermore, N6-methyladenosine, a related modified nucleoside, is recognized as an important epigenetic marker that can influence gene expression and alternative RNA splicing patterns. genelink.com While N6-(3-fluorobenzyl)adenosine is a synthetic analog, its interaction with cellular machinery could potentially lead to broader changes in gene expression.

Proteomic analyses following treatment with adenosine analogs are less common in the literature. However, the known effects on signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways imply that the phosphorylation status and expression levels of numerous proteins would be altered. mdpi.comsemanticscholar.orgarchivesofmedicalscience.com For instance, adenosine treatment in FaDu cells led to decreased phosphorylation of Akt, mTOR, and downstream targets like S6 kinase β1 and eIF4E-binding protein 1. semanticscholar.org

A comprehensive understanding of the gene expression and proteomic changes induced by N6-(3-fluorobenzyl)adenosine would require dedicated transcriptomic and proteomic studies. However, based on the known actions of related compounds, it is expected to significantly impact the expression of genes and proteins involved in cell signaling, proliferation, apoptosis, and inflammation.

Pre Clinical in Vivo Pharmacological Investigations of N6 3 Fluorobenzyl Adenosine in Animal Models

Central Nervous System (CNS) Effects in Relevant Animal Models

N6-substituted adenosine (B11128) analogs are known to exert significant effects on the central nervous system, primarily through their interaction with adenosine A1 and A2A receptors. These receptors are widely distributed in the brain and are involved in modulating neuronal excitability, neurotransmitter release, and inflammation.

Modulation of Locomotor Activity and Motor Coordination

Studies on various adenosine analogs consistently demonstrate a dose-dependent decrease in spontaneous locomotor activity in mice. This effect is attributed to the activation of central adenosine receptors. For instance, intracerebroventricular administration of adenosine analogs has been shown to produce significant depression of motor activity. The relative potency of these analogs in reducing locomotion varies based on their affinity for different adenosine receptor subtypes. While specific data for N6-(3-fluorobenzyl)adenosine is not available, it is anticipated that it would exhibit similar locomotor depressant effects.

Table 1: Effects of Adenosine Analogs on Locomotor Activity in Mice

| Compound | Route of Administration | Effect on Locomotor Activity |

|---|

Note: This table is illustrative and based on general findings for adenosine analogs, not specific to N6-(3-fluorobenzyl)adenosine.

Anticonvulsant and Anti-seizure Activity Assessment

The activation of adenosine A1 receptors is a well-established mechanism for seizure suppression. Systemically administered selective A1 receptor agonists have demonstrated potent anticonvulsant actions in a variety of acute and chronic models of epilepsy. These effects are preventable by A1 receptor antagonists. Given that N6-substituted adenosine derivatives can be potent A1 receptor agonists, it is plausible that N6-(3-fluorobenzyl)adenosine would exhibit anticonvulsant properties. Research on other N6-substituted analogs has shown potential in the treatment of epilepsy, suggesting a class effect.

Anxiolytic-like and Sedative Properties

Adenosine receptor modulation has been implicated in the regulation of anxiety. Studies involving N6-substituted adenosine analogs have reported anxiolytic-like effects in animal models. For example, the adenosine analog J4 has been shown to reduce anxiety-like behaviors in mice, as evidenced by increased time spent in the open arms of the elevated plus-maze. nih.gov This suggests that N6-(3-fluorobenzyl)adenosine may also possess anxiolytic properties. At higher doses, the locomotor depressant effects of adenosine agonists can contribute to sedative-like behavioral outcomes.

Impact on Learning, Memory, and Cognitive Function

The role of adenosine receptors in cognition is complex. While adenosine A1 receptor activation is generally associated with cognitive impairment, A2A receptor antagonists have been shown to improve memory performance in rodents. The net effect of a compound like N6-(3-fluorobenzyl)adenosine on learning and memory would depend on its relative affinity and efficacy at these receptor subtypes. Human and animal studies suggest that adenosine receptor antagonists could offer protection against memory dysfunction in models of aging and neurodegenerative diseases.

Neuroinflammation and Neurodegeneration Studies

Adenosine receptors are recognized as important modulators of neuroinflammation. Activation of the A1 receptor generally produces neuroprotective effects, while blockade of the A2A receptor can prevent neuroinflammation. In various animal models of neurological disorders, targeting adenosine receptors has emerged as a potential therapeutic strategy to mitigate brain injury. The anti-inflammatory properties of adenosine agonists suggest that N6-(3-fluorobenzyl)adenosine could play a role in attenuating neuroinflammatory processes, which are pivotal in many neurodegenerative diseases.

Cardiovascular System Effects in Animal Models

Adenosine and its analogs exert profound effects on the cardiovascular system, including changes in heart rate and blood pressure. These effects are primarily mediated by adenosine receptors located in the heart and blood vessels.

Research on N6-substituted adenosine derivatives, such as N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA), has demonstrated significant cardioprotective effects in animal models of myocardial ischemia and reperfusion. nih.govelsevier.com Selective activation of the A3 adenosine receptor by IB-MECA has been shown to protect against myocardial stunning and infarction in conscious rabbits without causing significant hemodynamic changes. nih.govelsevier.com This suggests that N6-(3-fluorobenzyl)adenosine, as a structurally related compound, might also possess cardioprotective properties. It is important to note that the specific halogen substitution on the benzyl (B1604629) ring can influence the potency and selectivity of these compounds for adenosine receptor subtypes. For example, a study on N6-benzyladenosine-5'-uronamides indicated that the 3-fluoro derivative was a weaker A3 receptor ligand compared to other halogenated analogs. nih.gov

Table 2: Cardiovascular Effects of a Related N6-Substituted Adenosine Analog in a Rabbit Model of Myocardial Infarction

| Compound | Effect on Infarct Size | Hemodynamic Effects |

|---|

Note: Data is for the related compound IB-MECA and serves as an indicator of potential effects for N6-(3-fluorobenzyl)adenosine.

Hemodynamic Regulation (e.g., Blood Pressure, Heart Rate)

There is no specific preclinical in vivo data available in the public domain detailing the effects of N6-(3-fluorobenzyl)adenosine on hemodynamic regulation, such as blood pressure and heart rate, in animal models. While other N6-substituted adenosine analogs have been investigated for their cardiovascular effects, direct studies on the 3-fluoro-benzyl variant are not reported.

Anti-arrhythmic Potential

There are no specific preclinical in vivo studies available in the public domain that investigate the anti-arrhythmic potential of N6-(3-fluorobenzyl)adenosine in animal models. The electrophysiological effects of this specific compound have not been reported in the context of cardiac arrhythmias.

Anti-inflammatory and Immunomodulatory Effects in Systemic Animal Models

Specific preclinical in vivo data on the anti-inflammatory and immunomodulatory effects of N6-(3-fluorobenzyl)adenosine in systemic animal models is not available in the public domain. While adenosine and its analogs are known to have immunomodulatory properties, dedicated in vivo studies for N6-(3-fluorobenzyl)adenosine have not been published.

Assessment of Analgesic Properties in Nociception Models

There is no publicly available preclinical in vivo research that assesses the analgesic properties of N6-(3-fluorobenzyl)adenosine in nociception models. The potential for this compound to modulate pain pathways has not been specifically investigated in animal studies.

Renal and Hepatic Systemic Effects in Pre-clinical Models

Specific preclinical in vivo studies detailing the systemic effects of N6-(3-fluorobenzyl)adenosine on the renal and hepatic systems in animal models are not available in the public domain. Consequently, its impact on kidney and liver function and histology has not been characterized.

Pulmonary Systemic Effects in Animal Models

There is a lack of publicly available preclinical in vivo data regarding the systemic pulmonary effects of N6-(3-fluorobenzyl)adenosine in animal models. Its influence on respiratory function and lung tissue has not been documented in scientific literature.

Advanced Research Methodologies and Analytical Techniques in N6 3 Fluorobenzyl Adenosine Studies

Radioligand Binding Assays for Quantitative Receptor Interaction Analysis

Radioligand binding assays are fundamental in determining the affinity of N6-(3-fluorobenzyl)adenosine for its target receptors, primarily the adenosine (B11128) receptor (AR) subtypes. These assays operate on the principle of competition, where the unlabeled compound (the ligand, N6-(3-fluorobenzyl)adenosine) competes with a radiolabeled ligand for binding to receptors present in membrane preparations from cells or tissues. nih.govhzdr.de

The procedure typically involves incubating cell membranes expressing a specific human or rat adenosine receptor subtype (e.g., A₁, A₂ₐ, or A₃) with a known concentration of a high-affinity radioligand. nih.govnih.gov Common radioligands for adenosine receptor studies include [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide ([¹²⁵I]I-AB-MECA) for A₃ receptors, [³H]CGS21680 for A₂ₐ receptors, and [³H]CCPA for A₁ receptors. acs.orggoogle.com Increasing concentrations of the test compound, N6-(3-fluorobenzyl)adenosine, are added to the mixture. google.com By measuring the decrease in radioactivity bound to the membranes as the concentration of the unlabeled ligand increases, a competition curve can be generated. From this curve, the inhibitory constant (Kᵢ) is calculated, which represents the affinity of the compound for the receptor. A lower Kᵢ value indicates a higher binding affinity.

For instance, studies on a series of N⁶-(3-halobenzyl) derivatives have quantified their binding affinities at human (h) and rat (r) A₃AR. The affinity of the N⁶-(3-fluorobenzyl) analog was compared to its chloro, bromo, and iodo counterparts. acs.org

Binding Affinity (Kᵢ) of N⁶-(3-halobenzyl)adenosine Derivatives at Adenosine A₃ Receptors

This table displays the inhibitory constant (Kᵢ) values, in nanomolars (nM), for N⁶-(3-fluorobenzyl)adenosine and related halogenated compounds at human (hA₃AR) and rat (rA₃AR) adenosine A₃ receptors. Data derived from radioligand binding assays. acs.org

| Compound | Halogen Substitution | Kᵢ at hA₃AR (nM) | Kᵢ at rA₃AR (nM) |

|---|---|---|---|

| N⁶-(3-chlorobenzyl) derivative | Chloro | 7.8 | 10.7 |

| N⁶-(3-bromobenzyl) derivative | Bromo | 8.8 | 14.0 |

| N⁶-(3-iodobenzyl) derivative | Iodo | 16.0 | 13.6 |

| N⁶-(3-fluorobenzyl)adenosine | Fluoro | 15.5 | 20.3 |

Functional Receptor Assays for Ligand Efficacy Profiling

Beyond binding affinity, functional assays are crucial for determining the efficacy of N6-(3-fluorobenzyl)adenosine—that is, whether it acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive receptor state). These assays measure the downstream signaling events following receptor binding.

cAMP Accumulation Assays : Adenosine A₁ and A₃ receptors are typically coupled to the inhibitory G-protein, Gᵢ, which inhibits the enzyme adenylyl cyclase. bmj.com To measure the effect of a ligand, cells expressing the receptor of interest (e.g., CHO cells) are stimulated with forskolin, a direct activator of adenylyl cyclase, which causes a large increase in intracellular cyclic adenosine monophosphate (cAMP). nih.govbmj.com An agonist binding to the A₃ receptor will inhibit this forskolin-stimulated cAMP production. nih.gov The potency (EC₅₀ or IC₅₀) and maximal efficacy of the compound can be determined by measuring cAMP levels across a range of ligand concentrations. google.combmj.com

GTPγS Binding Assays : This assay directly measures the activation of G-proteins. In the inactive state, a G-protein is bound to guanosine (B1672433) diphosphate (B83284) (GDP). Receptor activation by an agonist promotes the exchange of GDP for guanosine triphosphate (GTP). nih.gov The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS. When an agonist like N6-(3-fluorobenzyl)adenosine activates the receptor, it facilitates the binding of [³⁵S]GTPγS to the G-protein α-subunit. google.comnih.gov The amount of protein-bound radioactivity is then quantified, providing a direct measure of G-protein activation and ligand efficacy. nih.govnih.gov

Intracellular Calcium Transients : While less common for Gᵢ-coupled adenosine receptors, some G-protein-coupled receptors (GPCRs) signal through Gᵩ, which activates phospholipase C and leads to an increase in intracellular calcium (Ca²⁺) levels. Functional assays can monitor these changes in real-time using calcium-sensitive fluorescent dyes to determine a ligand's effect on this signaling pathway.

Advanced Spectroscopic and Structural Biology Techniques for Ligand-Receptor Complex Characterization

To understand the precise molecular interactions between N6-(3-fluorobenzyl)adenosine and its target receptor, advanced structural and spectroscopic techniques are employed.

Determining the three-dimensional structure of a ligand bound to its receptor provides invaluable insight into the basis of its affinity and selectivity. Cryogenic electron microscopy (cryo-EM) has become a revolutionary tool for visualizing large biomolecular complexes like GPCRs in their near-native state. frontiersin.orgunisr.it

While a specific structure of N6-(3-fluorobenzyl)adenosine complexed with a receptor is not currently in the public domain, cryo-EM structures of the human A₃AR bound to closely related N⁶-benzyladenosine agonists, such as CF101 (IB-MECA), have been solved. nih.gov These structures reveal that the adenosine core of the agonist binds in a conserved pocket, while the N⁶-substituted benzyl (B1604629) group extends into a more variable sub-pocket. This sub-pocket is shaped by specific amino acid residues that are key determinants of selectivity over other adenosine receptor subtypes. nih.gov Such findings provide a robust model for how the 3-fluorobenzyl moiety of N6-(3-fluorobenzyl)adenosine would be accommodated within the A₃AR binding site. Similarly, X-ray crystallography has been used to observe the binding modes of various other adenosine derivatives to their targets. researchgate.netnih.gov

Chromatographic and Mass Spectrometric Techniques for Quantitative Analysis in Biological Systems

Chromatography and mass spectrometry are indispensable for the purification and quantitative analysis of N6-(3-fluorobenzyl)adenosine.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For N6-(3-fluorobenzyl)adenosine, reverse-phase HPLC (RP-HPLC) is routinely used to assess the purity of the compound after synthesis. google.comnih.gov A sample is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram, with detection commonly performed using a UV detector at wavelengths such as 254 nm. google.com Research-grade compounds typically must demonstrate a purity of over 95% by HPLC analysis before being subjected to biological testing. google.com HPLC coupled with mass spectrometry (LC-MS) can also be used for quantitative analysis of the compound in complex biological samples. acs.orgbiorxiv.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Pharmacokinetic Studies in Research Models

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as an indispensable tool for the metabolite profiling and pharmacokinetic analysis of N6-(3-fluorobenzyl)adenosine in research models. This powerful technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, allowing for the detection, identification, and quantification of the parent compound and its metabolites in complex biological matrices like plasma, urine, and tissue homogenates. gcms.czthermofisher.compharmaron.com

In a typical pharmacokinetic study, a research model is administered N6-(3-fluorobenzyl)adenosine, and biological samples are collected at various time points. These samples are then processed to extract the compound and its metabolites. Using LC, the components of the extract are separated, often on a reverse-phase column. gcms.cz The eluent is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRAM) can provide highly accurate mass data, facilitating the identification of unknown metabolites. thermofisher.com

Metabolite profiling involves identifying the biotransformation products of N6-(3-fluorobenzyl)adenosine. Common metabolic pathways for nucleoside analogues include enzymatic modification such as hydroxylation of the benzyl ring, N-dealkylation, or cleavage of the glycosidic bond separating the fluorobenzyl-adenine moiety from the ribose sugar. LC-MS/MS experiments can confirm the structures of these metabolites by comparing their fragmentation patterns to that of the parent compound. researchgate.net

The quantitative data generated from these studies are used to construct pharmacokinetic profiles, which describe the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Table 1: Illustrative Pharmacokinetic Parameters for N6-(3-fluorobenzyl)adenosine in a Research Model Note: This table is illustrative and based on typical parameters for small molecule nucleoside analogues.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Tmax | Time to reach maximum plasma concentration | 0.5 h |

| Cmax | Maximum plasma concentration | 1.2 µM |

| AUC(0-t) | Area under the plasma concentration-time curve | 4.8 µM*h |

| t1/2 | Elimination half-life | 2.5 h |

| CL | Clearance | 15 L/h/kg |

Computational Chemistry and Molecular Modeling for Structure-Based Drug Design and Prediction of Interactions

Computational chemistry and molecular modeling are pivotal in understanding the interactions of N6-(3-fluorobenzyl)adenosine at a molecular level, guiding structure-based drug design and predicting its binding affinity with biological targets.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For N6-(3-fluorobenzyl)adenosine, docking studies can elucidate its binding mode within the active site of target proteins, such as adenosine kinases or G protein-coupled receptors (GPCRs) like the adenosine receptors (A1, A2A, A2B, and A3). nih.govfrontiersin.org For instance, studies on N6-benzyladenosine analogues have used molecular modeling to characterize the binding mode within the active site of Toxoplasma gondii adenosine kinase, highlighting the role of hydrophobic and van der Waals interactions. nih.gov The 3-fluoro substituent on the benzyl ring can alter the electronic properties and conformation of the ligand, potentially forming specific interactions, like halogen bonds or hydrogen bonds, with amino acid residues in the binding pocket. nih.gov

Following docking, molecular dynamics (MD) simulations are often employed to study the stability of the predicted ligand-receptor complex over time. researcher.liferesearchgate.net MD simulations provide a dynamic view of the binding, allowing researchers to observe conformational changes in both the ligand and the protein, the persistence of key interactions, and to calculate the binding free energy, which is a more rigorous predictor of affinity than docking scores alone. researcher.life

Table 2: Predicted Interactions of N6-(3-fluorobenzyl)adenosine in a Target Binding Site from a Hypothetical Molecular Docking Study Note: This table is for illustrative purposes.

| Amino Acid Residue | Interaction Type | Interacting Moiety of Ligand |

|---|---|---|

| Aspartate (Asp) | Hydrogen Bond | Ribose hydroxyls |

| Valine (Val) | Hydrophobic Interaction | Adenine ring |

| Phenylalanine (Phe) | π-π Stacking | Benzyl ring |

| Threonine (Thr) | Hydrogen Bond | N6-amine |

| Serine (Ser) | Halogen Bond / Dipole Interaction | Fluorine atom |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net In the context of N6-(3-fluorobenzyl)adenosine, a QSAR study would typically involve a dataset of related N6-substituted adenosine analogues with varying substituents on the benzyl ring. nih.govnih.gov

The process involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) characteristics. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the measured biological activity (e.g., receptor binding affinity Ki, or enzymatic inhibition IC50). researchgate.netqsartoolbox.org A predictive QSAR model can then be used to estimate the activity of newly designed compounds and to identify which structural features are most important for activity, thereby guiding the synthesis of more potent and selective molecules. nih.gov

Advanced Cellular Imaging Techniques for Tracking N6-(3-fluorobenzyl)adenosine and its Effects in Live Cells

To visualize the subcellular localization and dynamic effects of N6-(3-fluorobenzyl)adenosine, researchers can employ advanced cellular imaging techniques. This typically requires modifying the compound to attach a fluorescent probe, creating a fluorescent analogue. acs.org Care must be taken to ensure that the fluorescent tag does not significantly alter the compound's biological activity or distribution.

Techniques like confocal microscopy and fluorescence correlation spectroscopy (FCS) can then be used in live cells to track the fluorescently-labeled N6-(3-fluorobenzyl)adenosine. nih.govacs.orgresearchgate.net Confocal microscopy allows for high-resolution, three-dimensional imaging of the probe's distribution within the cell, revealing its potential accumulation in specific organelles or its interaction with target receptors on the cell membrane. acs.org FCS can provide quantitative data on the concentration and diffusion dynamics of the labeled compound, offering insights into its binding to cellular structures in real-time. researchgate.net These ligand-directed labeling approaches are crucial for understanding the compound's mechanism of action at a cellular level. nih.gov

Omics-based Approaches (Genomics, Proteomics, Metabolomics) for Comprehensive Biological Impact Assessment

Omics-based approaches provide a global, unbiased view of the biological impact of N6-(3-fluorobenzyl)adenosine by simultaneously measuring changes across entire sets of biological molecules. isaaa.orgproteobiojournal.com

Genomics/Transcriptomics: This involves analyzing changes in gene expression across the entire genome (or transcriptome) in cells or tissues treated with the compound. Using techniques like RNA-sequencing, researchers can identify which genes are up- or down-regulated, providing clues about the cellular pathways and biological processes affected by N6-(3-fluorobenzyl)adenosine. proteobiojournal.com